Cas no 894039-10-2 (N'-(4-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)

N'-(4-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- Ethanediamide, N1-(4-chlorophenyl)-N2-[2-[2-(3-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-
- N'-(4-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide
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- Inchi: 1S/C21H18ClN5O2S/c1-13-3-2-4-14(11-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-7-5-15(22)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
- InChI Key: WPTDCHMHXLKBJF-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Cl)C=C1)(=O)C(NCCC1N2C(SC=1)=NC(C1=CC=CC(C)=C1)=N2)=O
N'-(4-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2029-0870-2mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-5μmol |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-3mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-20mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-25mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-10μmol |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-75mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-100mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-1mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2029-0870-10mg |
N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894039-10-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-(4-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide Related Literature
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on N'-(4-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide
Comprehensive Analysis of N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide (CAS 894039-10-2)
The compound N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide (CAS 894039-10-2) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural framework, combining a 1,2,4-triazolo[3,2-b][1,3]thiazole core with a 4-chlorophenyl substituent, positions it as a promising candidate for diverse applications. Researchers are particularly intrigued by its potential in modulating biological pathways, given its hybrid pharmacophore design.
In recent years, the demand for triazole-thiazole hybrids has surged due to their broad-spectrum bioactivity. This compound's ethanediamide linker enhances its binding affinity to target proteins, a feature often explored in drug discovery. A 2023 study highlighted its relevance in addressing antimicrobial resistance (AMR), a critical global health challenge. The 3-methylphenyl moiety further optimizes lipophilicity, improving membrane permeability—a key factor in bioavailability enhancement strategies.
From a synthetic chemistry perspective, CAS 894039-10-2 exemplifies modern fragment-based drug design (FBDD). Its triazolo-thiazole scaffold is synthetically accessible via multicomponent reactions, aligning with green chemistry principles. Computational studies reveal stable interactions with kinase domains, sparking interest in precision oncology applications. Notably, its chlorophenyl group contributes to π-stacking interactions, a hot topic in structure-activity relationship (SAR) analyses.
The agrochemical sector has also investigated derivatives of this compound for plant protection. Its thiazole ring exhibits herbicidal activity by inhibiting essential plant enzymes, coinciding with the industry's shift toward sustainable crop solutions. Patent databases show growing filings for analogs targeting fungal pathogens, reflecting its versatility beyond human health.
Analytical characterization of N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves advanced techniques like LC-MS/MS and NMR spectroscopy. These methods confirm its high purity (>98%), crucial for regulatory compliance in Good Manufacturing Practice (GMP) settings. Stability studies under varying pH conditions support its formulation potential in oral solid dosage forms.
Emerging trends in AI-driven drug discovery have identified this scaffold as a privileged structure for virtual screening. Its drug-likeness score (QED >0.6) and adherence to Lipinski's Rule of Five make it a valuable template for medicinal chemistry pipelines. Recent queries on scientific platforms frequently involve its metabolic stability and CYP450 inhibition profile, underscoring translational research needs.
Environmental fate studies indicate moderate biodegradability for CAS 894039-10-2, prompting investigations into green synthetic routes. The European Chemicals Agency (ECHA) database lists it as non-hazardous under current classifications, though ecotoxicological assessments remain ongoing. This aligns with the UN Sustainable Development Goals (SDGs) for responsible chemical innovation.
In conclusion, N'-(4-chlorophenyl)-N-{2-[2-(3-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide represents a multifaceted compound bridging pharmacology and materials science. Its continued exploration addresses pressing societal needs—from next-generation therapeutics to eco-friendly agrochemicals—making it a compelling subject for interdisciplinary research.
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